molecular formula C11H10FN3O2 B2558397 Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1613022-95-9

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2558397
CAS No.: 1613022-95-9
M. Wt: 235.218
InChI Key: SZAZXQCELZVSPX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-fluorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with triethyl orthoformate and ammonium acetate to yield the triazole ring. The final product is obtained after esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It exhibits promising activity as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its ability to inhibit various enzymes and proteins, making it a valuable scaffold in drug design.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Agriculture: It is explored as a potential agrochemical for pest control and plant growth regulation.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often inhibits enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity. The triazole ring is crucial for its interaction with metal ions and other cofactors, which are essential for enzyme function.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate: Contains a bromine atom, leading to different chemical and physical properties.

    Ethyl 1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate: The presence of a methyl group instead of a halogen affects its hydrophobicity and interaction with biological targets.

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAZXQCELZVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoroaniline (2.8 g, 26 mmol) was dissolved in 10% HCl and cooled to 0° C. To this solution was carefully added NaNO2 (1.8 g, 26 mmol) dissolved in 10 mL water. In a separate flask, NaOAc (13 g, 96 mmol), and water (25 mL) were added to a solution of ethyl isocyanoacetate (2.0 g, 18 mmol) in methanol (80 mL). This solution was cooled to 0° C. and the diazonium salt of 4-fluoroaniline was carefully added over the course of 15 minutes. Stirring was continued at 0° C. for an additional 15 minutes, after which the flask was removed from the ice bath and stirring was continued for an additional 2 hours. The reaction mixture was then added to 500 mL water and the resulting brown precipitate was collected by filtration and dried in vacuo to obtain 3.8 g of the desired ester (90% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

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